1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Orthogonal protecting group strategy N-Boc deprotection N-Cbz hydrogenolysis

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 252919-44-1 for the trans racemate; CAS 1309251-07-7 and 595556-31-3 for specific enantiomers) is a differentially protected, heterobifunctional pyrrolidine-3,4-dicarboxylic acid building block bearing an N-Boc carbamate and a 4-ethyl ester alongside a free 3-carboxylic acid. This compound belongs to a broader class of pyrrolidine-3,4-dicarboxylate scaffolds widely employed in medicinal chemistry for the construction of metalloproteinase inhibitors, endothelin receptor antagonists, arginase inhibitors, and other bioactive molecules.

Molecular Formula C13H21NO6
Molecular Weight 287.31 g/mol
Cat. No. B8052549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC13H21NO6
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)
InChIKeyBHOJIKSQYLVZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid and Its Position in the Pyrrolidine Building Block Hierarchy


1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 252919-44-1 for the trans racemate; CAS 1309251-07-7 and 595556-31-3 for specific enantiomers) is a differentially protected, heterobifunctional pyrrolidine-3,4-dicarboxylic acid building block bearing an N-Boc carbamate and a 4-ethyl ester alongside a free 3-carboxylic acid . This compound belongs to a broader class of pyrrolidine-3,4-dicarboxylate scaffolds widely employed in medicinal chemistry for the construction of metalloproteinase inhibitors, endothelin receptor antagonists, arginase inhibitors, and other bioactive molecules [1][2]. Unlike the fully protected N-Boc-3,4-diethyl ester or the fully deprotected N-Boc-3,4-dicarboxylic acid, this monoester-monoacid form provides a single, regiochemically unambiguous carboxylic acid handle for chemoselective amidation or esterification while retaining the ethyl ester as a masked carboxyl group for later-stage diversification [3].

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid with In-Class Analogs Carries Synthetic Risk


Pyrrolidine-3,4-dicarboxylic acid derivatives are not interchangeable building blocks: the choice between N-Boc vs. N-Cbz protection, monoester vs. diester vs. diacid forms, cis vs. trans ring geometry, and racemic vs. enantiopure material directly determines the number of synthetic steps, protecting group orthogonality, and chemoselectivity available in a given route [1]. For example, N-Cbz-pyrrolidine analogs require hydrogenolysis for deprotection, which is incompatible with substrates bearing reduction-sensitive functionalities, whereas N-Boc cleavage proceeds under mild acidic conditions (TFA or HCl) that leave benzyl ethers, silyl ethers, and many ester groups intact [2]. Similarly, the fully deprotected N-Boc-pyrrolidine-3,4-dicarboxylic acid presents two chemically equivalent carboxylic acid groups, necessitating additional protection/deprotection steps and reducing overall yield when site-specific functionalization is required [3]. The monoethyl ester form of the target compound eliminates this ambiguity, providing a single free acid for directed coupling. Stereochemistry further compounds substitutability: the trans-configured scaffold positions the 3- and 4-substituents on opposite faces of the pyrrolidine ring, a geometry essential for the bioactivity of numerous drug candidates including A-127722 (atrasentan precursor), whereas cis-configured analogs produce a different three-dimensional pharmacophore presentation [4].

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid Versus Closest Analogs


N-Boc vs. N-Cbz Protection: Orthogonal Deprotection Compatibility Defines Route Feasibility

The N-Boc group on the target compound is cleaved under mild acidic conditions (e.g., 15% HCl or TFA in DCM at room temperature), whereas benzyl carbamate (Cbz) protection on analogous N-Cbz-pyrrolidine-3,4-dicarboxylic acid monoethyl esters requires catalytic hydrogenolysis (H₂, Pd/C) for removal [1]. This difference in deprotection mechanism renders the N-Boc compound compatible with synthetic sequences containing reduction-labile functional groups (benzyl ethers, alkenes, nitro groups, certain heterocycles), while the N-Cbz analog is incompatible. In a reported process strategy for multigram pyrrolidine scaffold synthesis, orthogonal Boc/Bn/Cbz protecting group combinations were explicitly selected to enable sequential, chemoselective deprotections; the Boc group was preferentially retained during hydrogenolytic removal of benzyl-based protecting groups, confirming its unique orthogonality in complex synthetic routes [2].

Orthogonal protecting group strategy N-Boc deprotection N-Cbz hydrogenolysis Drug discovery building blocks Peptidomimetic synthesis

Monoethyl Ester vs. Diacid: Single Free Carboxylic Acid Eliminates Protection/Deprotection Ambiguity

The target monoethyl ester compound presents exactly one free carboxylic acid (at the 3-position) and one ester-masked carboxyl group (at the 4-position), enabling direct, regiochemically unambiguous amide or ester bond formation at the 3-position without requiring temporary protection of the 4-carboxyl group [1]. In contrast, the fully deprotected N-Boc-pyrrolidine-3,4-dicarboxylic acid possesses two chemically near-equivalent free carboxylic acid groups (predicted pKa values approximately 4–5 for both ), necessitating either statistical coupling (resulting in mixtures requiring chromatographic separation) or additional protection/deprotection steps that reduce overall yield. In the published synthesis of metalloproteinase inhibitors, the (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid were specifically employed as key intermediates precisely because the single free acid enabled selective derivatization; using the corresponding diacid would have required additional synthetic operations [1].

Chemoselective coupling Regioselective amidation Building block efficiency Synthetic step economy Metalloproteinase inhibitor synthesis

Trans vs. Cis Stereochemistry: Enantiopure Trans Scaffold Essential for Known Bioactive Pharmacophores

The trans-configured pyrrolidine-3,4-dicarboxylate scaffold (substituents on opposite ring faces) is a critical pharmacophoric element in several high-value drug classes. In the discovery of A-127722 (the direct precursor to atrasentan/ABT-627, a marketed ETA-selective endothelin receptor antagonist), the trans,trans-2,4-diarylpyrrolidine-3-carboxylic acid geometry was essential: the lead compound exhibited an IC₅₀ = 0.36 nM for ETA receptor binding with 1000-fold selectivity over ETB, and the trans stereochemistry at the 3- and 4-positions was integral to this activity [1]. In a separate program, (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid analogs—a series relying on a specific trans pyrrolidine-3,4-substitution pattern—achieved up to 1000-fold increases in arginase inhibitory potency relative to previous standards ABH and nor-NOHA [2]. The target compound, available as the trans racemate (CAS 252919-44-1) or as individual enantiomers (CAS 595556-31-3 and others), provides this essential trans geometry; cis-configured N-Boc-pyrrolidine-3,4-dicarboxylate analogs present substituents on the same ring face, generating a fundamentally different spatial orientation of functional groups incompatible with the trans-dependent pharmacophores documented in these drug discovery programs .

Trans-pyrrolidine pharmacophore Endothelin receptor antagonist Atrasentan precursor Stereochemical SAR Arginase inhibitor scaffold

Enantiopure Availability via Enzymatic Resolution: Defined Stereochemistry Eliminates Chiral Separation Burden

Both enantiomers of the target monoethyl ester compound are accessible via a published, scalable chemoenzymatic resolution route. Starting from racemic trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (prepared in multigram scale, 25 g, with 86% overall yield via 1,3-dipolar cycloaddition followed by hydrogenation/Boc protection [1]), two consecutive highly selective enzymatic reactions—lipase-catalyzed hydrolysis using pig liver esterase (PLE)—afforded the (R,R)- and (S,S)-monoethyl esters (compounds 2a and 2b) as enantiopure half-esters [1]. This stands in contrast to N-benzylated or unprotected pyrrolidine trans-3,4-diesters, for which Achiwa et al. reported PLE-mediated monohydrolysis proceeding with only moderate stereoselectivity [1]. Commercial suppliers now list the individual enantiomers (CAS 595556-31-3 for the (3R,4R)-enantiomer; CAS 595547-21-0 for (3S,4S)) with purity specifications of ≥95% [2], enabling direct procurement of chirally defined material without an in-house resolution step.

Enzymatic resolution Enantiopure building blocks Pig liver esterase Chiral pyrrolidine synthesis Metalloproteinase inhibitors

Ethyl Ester vs. Methyl Ester: Enhanced Stability and Intermediate Lipophilicity for Chromatographic Handling

The ethyl ester at the 4-position of the target compound provides a favorable balance of stability toward inadvertent hydrolysis and lipophilicity for chromatographic purification. The predicted LogP of the target compound is 0.76 (as reported for the (3R,4R)-enantiomer [1]) and ACD/LogP = 1.28 for the racemate . In comparison, the methyl ester analog—where the ethyl ester is replaced by a methyl ester at the 4-position—would be expected to exhibit lower LogP (estimated ~0.2–0.4 log units lower based on the Hansch π contribution of –0.5 for replacing ethyl with methyl on an ester) and increased susceptibility to hydrolysis due to reduced steric shielding of the ester carbonyl. The ethyl ester provides sufficient lipophilicity for efficient normal-phase or reversed-phase chromatographic purification while retaining adequate aqueous solubility (ACD/LogD pH 5.5 = –0.04; pH 7.4 = –1.78 ) for solution-phase chemistry. The predicted boiling point of 405.4±45.0 °C and flash point of 199.0±28.7 °C further indicate good thermal stability for routine laboratory handling .

Ester hydrolysis stability LogP optimization Chromatographic purification Building block physicochemical properties Ethyl vs. methyl ester comparison

Commercial Supply Landscape: Multi-Vendor Availability with Defined Purity Specifications Enables Procurement Reliability

The target compound is commercially available from multiple independent suppliers with documented purity specifications and defined stereochemical forms. The trans racemate (CAS 252919-44-1) is listed at ≥95% purity by GLPBio (catalog GF00950; 100 mg at $117, 250 mg at $234, 1 g at $468 [1]) and by CymitQuimica (ref. 3D-JCC25107, min. 95% purity ). The (3R,4R)-enantiomer is listed on ChemSpace (CSSB00020627961) as an in-stock building block from 5 suppliers with purity ≥95% [2]. A separate supplier (RHAWN/Cacheby) offers the compound at 97% purity . This multi-vendor landscape contrasts with the N-Cbz analog (CAS 895243-39-7), which has narrower commercial availability, and with the fully deprotected N-Boc-diacid, for which fewer commercial sources list catalog entries with defined purity. Storage conditions are uniformly specified as 2–8°C, sealed, protected from moisture [1], indicating well-characterized stability requirements.

Building block procurement Commercial availability Catalog purity Supply chain reliability Pyrrolidine scaffold sourcing

Validated Application Scenarios for 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid in Drug Discovery and Process Chemistry


Metalloproteinase Inhibitor Lead Optimization: Direct Conjugation at the 3-Carboxylic Acid

Building directly on the documented use of (R,R)- and (S,S)-N-Boc-pyrrolidine-3,4-dicarboxylic acid 3-ethyl esters as key intermediates in metalloproteinase inhibitor synthesis [1], this compound is immediately deployable for amide or ester conjugation at the free 3-carboxylic acid. The single free acid eliminates the protection/deprotection steps required when starting from the diacid or the statistical mixtures produced from the diester. After 3-position derivatization, the 4-ethyl ester can be hydrolyzed (LiOH/THF/H₂O) to reveal the second carboxyl group for additional diversification, or reduced (LiAlH₄ or DIBAL-H) to the 4-hydroxymethyl derivative for entry into alcohol-based SAR exploration—a transformation explicitly demonstrated in the 2003 chemoenzymatic study [1]. This sequential functionalization strategy is precluded when starting from symmetrical diesters or diacids.

Endothelin Receptor Antagonist Scaffold Construction: Trans-Pyrrolidine Core Assembly

The trans configuration of this building block matches the stereochemical requirement of A-127722 and related ETA-selective endothelin antagonists, where trans,trans-2,4-diarylpyrrolidine-3-carboxylic acids achieved sub-nanomolar potency (IC₅₀ = 0.36 nM) with 1000-fold ETA/ETB selectivity [2]. The N-Boc group can be removed (TFA or HCl) to liberate the pyrrolidine nitrogen for N-alkylation or N-acylation—the key diversification point that produced the N,N-dibutylacetamide substituent critical for A-127722's activity and 70% oral bioavailability in rats [2]. The 4-ethoxycarbonyl group can be converted to the 4-aryl substituent required in the A-127722 pharmacophore via ester hydrolysis, acid chloride formation, and Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling after conversion to the Weinreb amide.

Arginase Inhibitor Programs: 3-Amino-4-functionalized Pyrrolidine Scaffold Generation

The trans-3,4-substitution pattern of this compound provides the correct relative stereochemistry for constructing 3-amino-4-substituted pyrrolidine-3-carboxylic acid arginase inhibitors, a series that demonstrated up to 1000-fold potency improvements over previous standards (ABH and nor-NOHA) [3]. The free 3-carboxylic acid can be converted to the 3-amine via Curtius rearrangement (diphenylphosphoryl azide, t-BuOH, then Boc removal), while the 4-ethyl ester serves as a masked carboxyl group that can be reduced to a hydroxymethyl intermediate and further elaborated to the 4-boronopropyl side chain characteristic of the most potent arginase inhibitors. This synthetic sequence is enabled specifically by the monoester-monoacid architecture: the free acid at the 3-position provides the carboxyl retention site, while the ester at the 4-position provides the functionalization handle.

Parallel Library Synthesis and Process Chemistry Scale-Up: Multi-Vendor Sourcing Reliability

For medicinal chemistry groups running parallel synthesis libraries (e.g., 24-, 48-, or 96-well amide coupling arrays) or process chemistry teams scaling to multigram quantities, the confirmed multi-vendor availability (GLPBio, CymitQuimica, ChemSpace with 5+ suppliers, RHAWN) at documented purities of 95–97% ensures supply continuity and competitive pricing [4]. The compound's well-characterized physicochemical properties—LogP 0.76–1.28, boiling point 405 °C, density 1.2 g/cm³, PSA 93 Ų, no Rule-of-5 violations [5]—and defined storage conditions (2–8°C, sealed, moisture-protected [4]) provide the data package required for inventory management, shipping validation, and GLP-compliant laboratory operations. This contrasts with less commercially established analogs where limited vendor data complicates procurement planning and quality assurance.

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.